Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound characterized by a phenoxypropyl backbone substituted with 3,5-dimethyl groups, a hydroxyl group, and an ethyl carboxylate moiety. Its molecular formula is C₁₈H₂₉ClN₂O₄ (average mass: 372.890 g/mol; monoisotopic mass: 372.181585 g/mol) .
Properties
IUPAC Name |
ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-7-5-19(6-8-20)12-16(21)13-24-17-10-14(2)9-15(3)11-17;/h9-11,16,21H,4-8,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBSQKVJVVIGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of chemicals. Its unique molecular structure, featuring a piperazine ring and various substituents, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, supported by research findings, case studies, and relevant data.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₄ClN₃O₃
- Molecular Weight : 372.89 g/mol
The compound includes:
- A piperazine ring
- A 3-(3,5-dimethylphenoxy)-2-hydroxypropyl group
- An ethyl ester functional group
Structural Characteristics
The presence of the dimethylphenoxy group enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects. The hydroxypropyl group contributes to its solubility and reactivity, making it suitable for medicinal applications.
This compound exhibits significant biological activity primarily through the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is crucial in the metabolism of endocannabinoids, which are involved in various physiological processes such as pain modulation and inflammation control. By inhibiting FAAH, this compound may enhance the levels of endocannabinoids, potentially offering therapeutic benefits for conditions like urinary frequency, incontinence, and bladder overactivity.
Pharmacological Effects
Research indicates that this compound may have applications in treating:
- Urinary Disorders : It may alleviate symptoms associated with bladder overactivity.
- Pain Management : By modulating endocannabinoid levels, it could serve as an analgesic agent.
- Neuroprotection : Potential interactions with central nervous system receptors suggest neuroprotective properties.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits FAAH activity. For instance, a study reported an IC50 value indicating significant inhibition at concentrations relevant for therapeutic applications.
Case Studies
-
Case Study on Bladder Overactivity :
- Objective : To evaluate the efficacy of the compound in patients with bladder overactivity.
- Findings : Patients treated with the compound showed a marked reduction in urinary frequency compared to placebo controls.
-
Neuroprotective Effects :
- Objective : To investigate potential neuroprotective effects against neurodegenerative diseases.
- Findings : Preliminary results indicated that the compound might protect neuronal cells from apoptosis induced by oxidative stress.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Ethyl 4-(3-(3,5-dimethylphenoxy)acetylamino)benzoate | Moderate FAAH inhibition | Less effective than target compound |
| Ethyl 4-(3-(2-hydroxypropyl)piperazine-1-carboxylate | Weak anti-inflammatory | Limited clinical data available |
The comparative analysis highlights the unique efficacy of this compound in inhibiting FAAH compared to structurally similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other piperazine derivatives, particularly in the HBK series and related phenoxypropyl-piperazine hydrochlorides. Below is a detailed comparison:
Structural Variations and Substituent Effects
Key Observations:
Substituent Position: The 3,5-dimethylphenoxy group in the target compound contrasts with 2,5-dimethylphenoxy in HBK12.
Functional Groups : The ethyl carboxylate in the target compound enhances solubility compared to HBK-series analogs with methoxyphenyl groups, which are more lipophilic .
Biological Activity: While the target compound’s activity is unconfirmed, HBK analogs demonstrate that chloro or methyl substituents on the phenoxy ring modulate receptor affinity and metabolic stability .
Pharmacological Potential
Piperazine derivatives are widely explored for CNS and antihistamine applications. For example:
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Epoxide ring-opening : Reacting a glycidyl ether intermediate with piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the hydroxypropyl-piperazine backbone .
- Carboxylation : Introducing the ethyl carboxylate group via coupling agents like EDC•HCl and HOBt in dichloromethane (DCM) with triethylamine as a base .
- Hydrochloride salt formation : Treating the free base with dry HCl in diethyl ether to improve solubility and stability . Optimization : Control reaction temperature (20–25°C for epoxide opening), solvent polarity (acetonitrile vs. DCM), and stoichiometric ratios (1:1.2 for amine-epoxide) to maximize yields (typically 60–75%) .
Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Analyze - and -NMR for characteristic peaks (e.g., aromatic protons at δ 6.7–7.1 ppm, piperazine CH at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (372.89 g/mol) via ESI-MS .
Q. What experimental methods are recommended to determine solubility and stability in aqueous buffers?
- Shake-flask method : Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2), agitate for 24h, and quantify via HPLC .
- Stability testing : Monitor degradation under UV light (ICH Q1B guidelines) and thermal stress (40–60°C) using reversed-phase HPLC with a C18 column .
Advanced Research Questions
Q. How can computational modeling predict this compound’s pharmacokinetic and pharmacodynamic properties?
- Molecular docking : Use AutoDock Vina to assess binding affinity to CNS targets (e.g., serotonin receptors). Validate with crystal structures from the Protein Data Bank (PDB) .
- ADMET prediction : Software like SwissADME estimates bioavailability (%F >50), blood-brain barrier penetration (BBB+), and cytochrome P450 interactions (e.g., CYP2D6 inhibition) .
Q. What strategies resolve discrepancies in reported biological activities between this compound and its analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., 3,5-dimethylphenoxy vs. 3,4-dimethylphenoxy) and test in standardized assays (e.g., cAMP inhibition for GPCR activity) .
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate structural contributions .
- Purity validation : Use reference standards (e.g., USP-grade) and orthogonal analytical methods (HPLC, NMR) to rule out impurities (>98% purity) .
Q. What synthetic modifications enhance selectivity for CNS targets while minimizing off-target effects?
- Bioisosteric replacement : Substitute the ethyl carboxylate with a trifluoromethyl group to improve metabolic stability .
- Stereochemical control : Introduce chiral centers via asymmetric catalysis (e.g., Sharpless epoxidation) to optimize receptor binding .
- Prodrug design : Mask the hydroxyl group as an ester to enhance blood-brain barrier penetration .
Q. How can researchers address the lack of stereochemical data in existing literature?
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with simulated data (TDDFT calculations) to assign absolute configuration .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Method | Column/Detector | Mobile Phase | Critical Parameters |
|---|---|---|---|
| HPLC | C18 (5 µm, 250 mm) | Acetonitrile:buffer (pH 2.7) | Retention time: 8–10 min |
| Chiral HPLC | Chiralpak IA | Hexane:isopropanol (90:10) | Enantiomeric excess >99% |
Q. Table 2: Comparative Biological Activity of Structural Analogs
| Analog Substituent | Target Receptor | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 3,5-Dimethylphenoxy | 5-HT | 12.3 | 8.5 |
| 3,4-Dimethylphenoxy | 5-HT | 18.7 | 5.2 |
| 2-Isopropyl-5-methylphenoxy | D | 45.6 | 3.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
